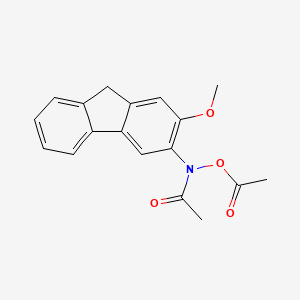
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- is a specialized organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of both acetyl and methoxy groups attached to the hydroxylamine core, making it a versatile reagent in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- typically involves the acetylation of hydroxylamine derivatives. One common method includes reacting hydroxylamine with acetic anhydride in the presence of a base to form the N,O-diacetyl derivative. The subsequent introduction of the 2-methoxy-3-fluorenyl group can be achieved through nucleophilic substitution reactions using appropriate fluorenyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: This compound can act as a mutagen, introducing mutations in DNA by hydroxylating nucleobases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic activity is facilitated by the presence of the hydroxylamine group, which can donate electron density to form new bonds. The acetyl and methoxy groups further modulate its reactivity and stability, allowing for selective reactions under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
N,O-Dimethylhydroxylamine: Used in the formation of Weinreb amides.
N-Methylhydroxylamine: An isomer of methoxyamine and aminomethanol.
O-Benzoylhydroxylamines: Used as electrophilic aminating reagents.
Uniqueness
Hydroxylamine, N,O-diacetyl-N-(2-methoxy-3-fluorenyl)- is unique due to its specific functional groups that provide a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industrial settings. Its ability to undergo selective reactions and form stable intermediates sets it apart from other hydroxylamine derivatives.
Propiedades
Número CAS |
74279-44-0 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
[acetyl-(2-methoxy-9H-fluoren-3-yl)amino] acetate |
InChI |
InChI=1S/C18H17NO4/c1-11(20)19(23-12(2)21)17-10-16-14(9-18(17)22-3)8-13-6-4-5-7-15(13)16/h4-7,9-10H,8H2,1-3H3 |
Clave InChI |
KWYYUAYKQHNDOB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=C(C=C2CC3=CC=CC=C3C2=C1)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


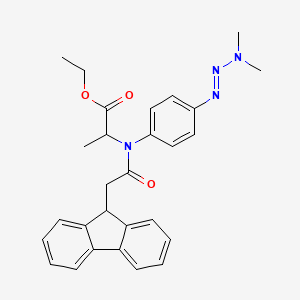

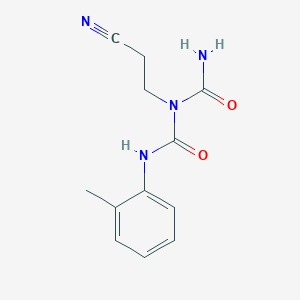
![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
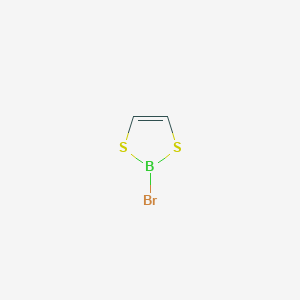
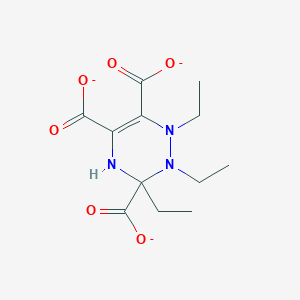
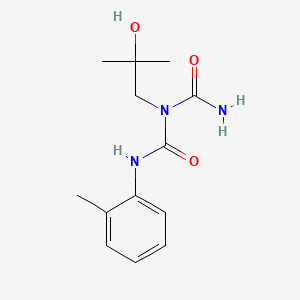
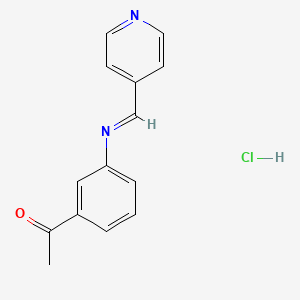
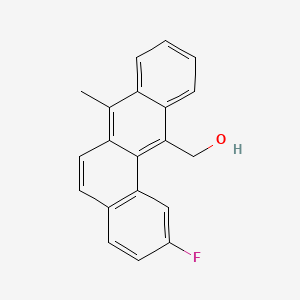
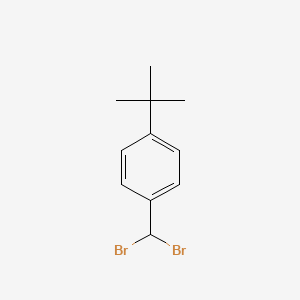
![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)

![(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14445210.png)
![Acetamide, 2-(diethylamino)-N-[4-(dimethylamino)phenyl]-](/img/structure/B14445213.png)
